molecular formula C20H28N2O3S B6080722 4-({5-[1-(cyclopentylcarbonyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)-1,4-oxazepane

4-({5-[1-(cyclopentylcarbonyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)-1,4-oxazepane

Cat. No. B6080722
M. Wt: 376.5 g/mol
InChI Key: BMWYZINXLLUEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({5-[1-(cyclopentylcarbonyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)-1,4-oxazepane is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CP-122,721 and is a selective antagonist for the neurokinin-1 receptor.

Mechanism of Action

CP-122,721 is a selective antagonist for the neurokinin-1 receptor, which is involved in the regulation of stress and anxiety. By blocking the neurokinin-1 receptor, CP-122,721 reduces the release of substance P, a neuropeptide that is involved in the modulation of stress and anxiety.
Biochemical and Physiological Effects:
CP-122,721 has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of substance abuse. In addition, CP-122,721 has been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress.

Advantages and Limitations for Lab Experiments

One advantage of CP-122,721 is that it has a selective mechanism of action, which makes it a potentially useful tool for investigating the role of the neurokinin-1 receptor in various physiological and pathological processes. However, one limitation of CP-122,721 is that its effects may be influenced by factors such as age, sex, and genetic background.

Future Directions

There are several future directions for research on CP-122,721. One direction is to investigate its potential as a treatment for depression, anxiety, and substance abuse in humans. Another direction is to investigate its effects on other physiological and pathological processes, such as inflammation and pain. Additionally, further studies are needed to determine the optimal dosage and administration of CP-122,721 for therapeutic use.

Synthesis Methods

The synthesis of CP-122,721 involves several steps, including the reaction of 2-thiophenecarboxylic acid with ethyl chloroformate to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-cyclopentyl-2-pyrrolidone to form the intermediate, which is then reacted with 1,4-oxazepane to produce CP-122,721.

Scientific Research Applications

CP-122,721 has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and substance abuse. It has been shown to have anxiolytic and antidepressant effects in animal models, and its potential as a treatment for substance abuse has also been investigated.

properties

IUPAC Name

cyclopentyl-[2-[5-(1,4-oxazepane-4-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c23-19(15-5-1-2-6-15)22-11-3-7-16(22)17-8-9-18(26-17)20(24)21-10-4-13-25-14-12-21/h8-9,15-16H,1-7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWYZINXLLUEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCCC2C3=CC=C(S3)C(=O)N4CCCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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